1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine
CAS No.: 950414-84-3
VCID: VC11799294
Molecular Formula: C26H29N5O2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine - 950414-84-3](/images/structure/VC11799294.png)
Description |
Structural Features and Potential ApplicationsPyrazolo[1,5-a]pyrimidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. These compounds often feature a core structure that can be modified with various substituents to enhance their pharmacological profiles.
Synthesis and CharacterizationThe synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, including condensation and cyclization processes. The incorporation of a piperazine ring and a benzyl group into the structure of 1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine would likely require careful selection of reagents and conditions to ensure efficient coupling reactions. Biological ActivityWhile specific data on the biological activity of 1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine is not available, related compounds have shown promise in various therapeutic areas. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antiviral properties, targeting viral replication mechanisms . The presence of a piperazine ring, which is common in many pharmaceuticals, suggests potential neurological or antiviral applications. |
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CAS No. | 950414-84-3 | |||||||||
Product Name | 1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine | |||||||||
Molecular Formula | C26H29N5O2 | |||||||||
Molecular Weight | 443.5 g/mol | |||||||||
IUPAC Name | 7-(4-benzylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |||||||||
Standard InChI | InChI=1S/C26H29N5O2/c1-19-15-26(30-13-11-29(12-14-30)18-20-7-5-4-6-8-20)31-25(27-19)17-22(28-31)21-9-10-23(32-2)24(16-21)33-3/h4-10,15-17H,11-14,18H2,1-3H3 | |||||||||
Standard InChIKey | LRSXRAFFIWCKQO-UHFFFAOYSA-N | |||||||||
SMILES | CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC | |||||||||
Canonical SMILES | CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC | |||||||||
PubChem Compound | 20895201 | |||||||||
Last Modified | Nov 23 2023 |
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